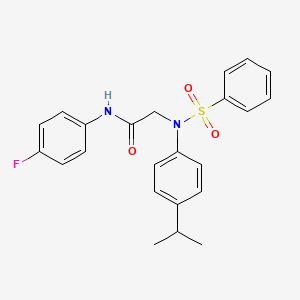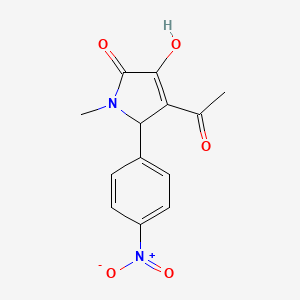![molecular formula C17H21FN2O B5124861 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B5124861.png)
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-fluorobenzyl chloride with piperidine under basic conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the oxazole ring using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction due to its structural similarity to known bioactive molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine ring instead of an oxazole ring.
4-[(4-Fluorophenyl)methyl]piperidine: A simpler compound lacking the oxazole ring.
Uniqueness
The presence of both the piperidine and oxazole rings in 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole provides a unique structural framework that enhances its binding affinity and specificity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c1-13-10-17(19-21-13)12-20-8-6-15(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,15H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQJLLEJGZPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

![ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5124827.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine](/img/structure/B5124880.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B5124889.png)
